molecular formula C11H13NO5 B2418365 Ethyl 2-(3-methyl-4-nitrophenoxy)acetate CAS No. 158425-72-0

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

Cat. No.: B2418365
CAS No.: 158425-72-0
M. Wt: 239.227
InChI Key: XDAQOXGWQBZSPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is an organic compound with the molecular formula C11H13NO5 It is a derivative of phenoxyacetic acid and contains both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-methyl-4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions to form different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products Formed

    Hydrolysis: 2-(3-methyl-4-nitrophenoxy)acetic acid.

    Reduction: Ethyl 2-(3-methyl-4-aminophenoxy)acetate.

    Esterification: Various ester derivatives depending on the alcohol used.

Scientific Research Applications

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its structural features.

    Agricultural Chemicals: May be used in the synthesis of herbicides or pesticides.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-4-nitrophenoxy)acetate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid, which can interact with various biological targets. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate can be compared with other phenoxyacetic acid derivatives:

    Ethyl 2-(4-nitrophenoxy)acetate: Similar structure but lacks the methyl group, which may affect its reactivity and applications.

    Ethyl 2-(3-chloro-4-nitrophenoxy)acetate:

    Ethyl 2-(3-methyl-4-aminophenoxy)acetate: The reduced form of this compound, with different reactivity due to the presence of an amino group instead of a nitro group.

Properties

IUPAC Name

ethyl 2-(3-methyl-4-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-11(13)7-17-9-4-5-10(12(14)15)8(2)6-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAQOXGWQBZSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product was prepared by the alkylation of 4-nitro-3-methylphenol (15.3 g) with ethyl bromoacetate (16.7 g) in DMF (150 mL) in the presence of potassium carbonate (13.8 g) to afford ethyl 4-nitro-3-methylphenoxyacetate; hydrogenation of the latter (7.18 g, 0.03 mol) in ethanol (250 mL) in the presence of 5% palladium on carbon (2.1 g) to afford 6.20 g (99%) of ethyl 4-amino-3-methylphenoxyacetate as a brown oil; and treatment of the latter (6.2 g, 0.0296 mol) in CH2Cl2 (100 mL) with pyridine (10 mL), followed by methanesulfonylchloride (3.73 g, 0.033 mol) to afford 6.54 g (76.9%) of N-[4-(ethoxycarbonylmethoxy)-2-(methyl)phenyl]methanesulfonamide, m.p. 93°-94° C., after recrystallization from ethanol.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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